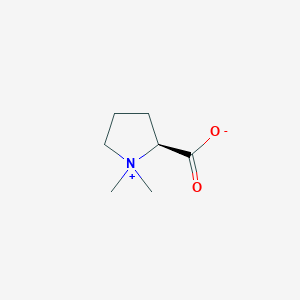

Stachydrin

Übersicht

Beschreibung

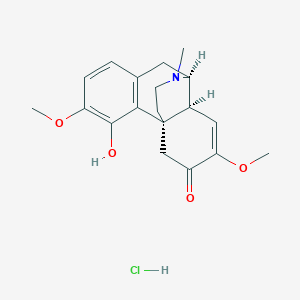

Es handelt sich um eine zwitterionische Verbindung, bei der beide an den Stickstoff gebundenen Wasserstoffatome durch Methylgruppen ersetzt sind . Diese Verbindung kommt natürlich in verschiedenen Pflanzen vor, darunter Leonurus japonicus und Stachys tuberifera . Aufgrund ihrer Rolle als Osmoprotektant und ihrer potenziellen gesundheitlichen Vorteile hat sie große Aufmerksamkeit erlangt.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

L-Prolin-Betain kann durch Methylierung von L-Prolin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion findet typischerweise in einem wässrigen oder alkoholischen Medium bei erhöhten Temperaturen statt .

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Prolin-Betain erfolgt oft durch Extraktion aus natürlichen Quellen. So kann es beispielsweise aus den Blättern von Leonurus sibiricus oder den Wurzeln von Stachys tuberifera gewonnen werden, wobei eine beschleunigte Lösungsmittelextraktion in Verbindung mit Festphasenextraktion eingesetzt wird . Dieses Verfahren gewährleistet eine hohe Reinheit und Ausbeute der Verbindung.

Wissenschaftliche Forschungsanwendungen

L-Prolin-Betain findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als chirales Bauelement bei der Synthese komplexer organischer Moleküle verwendet.

Wirkmechanismus

L-Prolin-Betain übt seine Wirkungen hauptsächlich durch seine Rolle als Osmoprotektant und Methylspender aus. Es trägt dazu bei, das osmotische Gleichgewicht der Zellen zu erhalten, indem es die Wasserretention reguliert und Zellen vor Dehydration schützt . Darüber hinaus spendet es Methylgruppen in verschiedenen biochemischen Stoffwechselwegen, darunter der Methioninzyklus, der für die DNA-Methylierung und die Proteinsynthese entscheidend ist .

Wirkmechanismus

Anti-fibrotic Properties: Stachydrine inhibits extracellular matrix (ECM) deposition, reducing fibrosis. It achieves this by modulating various molecular mechanisms, including TGF-β , ERS-mediated apoptosis , MMPs/TIMPs , NF-κB , and JAK/STAT pathways .

Cardioprotective and Vasoprotective Activities: Stachydrine protects the heart and blood vessels by influencing factors such as β-MHC, autophagy, SIRT1, eNOS uncoupling, SERCA, and angiogenesis .

Mode of Action

Stachydrine interacts with its targets through various signaling pathways. For example, it suppresses the PI3K/Akt/NF-κB pathway, which plays a crucial role in inflammation and cell survival . By modulating these pathways, stachydrine exerts its effects on fibrosis, cardiovascular health, and more.

Biochemical Pathways

Stachydrine impacts several pathways, including those related to fibrosis, oxidative stress, and inflammation. These downstream effects contribute to its therapeutic properties. For instance, it reduces ECM deposition, preventing tissue scarring and fibrosis .

Result of Action

At the molecular and cellular levels, stachydrine’s actions lead to reduced fibrosis, improved cardiac function, and protection against ischemic damage . These effects are critical for maintaining tissue health.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can impact stachydrine’s stability and efficacy. Researchers continue to explore how external conditions affect its performance.

: Cheng F, Zhou Y, Wang M, et al. A review of pharmacological and pharmacokinetic properties of stachydrine. Pharmacological Research. 2020;155:104755. DOI: 10.1016/j.phrs.2020.104755 : Stachydrine ameliorates the progression of intervertebral disc degeneration by suppressing the activation of PI3K/Akt/NF-κB signaling pathway cascades. Food & Function. 2020;11(7):6147-6158. DOI: 10.1039/D0FO02323J : Protective Effect of Stachydrine Against Cerebral Ischemia/Reperfusion Injury Through Inhibition of Oxidative Stress and Inflammation in Rats. Frontiers in Pharmacology. 2020;11:64. DOI: 10.3389/fphar.2020.00064

Biochemische Analyse

Biochemical Properties

Stachydrine interacts with various enzymes, proteins, and other biomolecules. It exhibits better fat solubility and better stability in Wistar rat plasma and liver microsomes

Cellular Effects

Stachydrine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of stachydrine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stachydrine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of stachydrine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Stachydrine is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Stachydrine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-proline betaine can be synthesized through the methylation of L-proline. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods

Industrial production of L-proline betaine often involves the extraction from natural sources. For instance, it can be extracted from the leaves of Leonurus sibiricus or the roots of Stachys tuberifera using accelerated solvent extraction coupled with solid-phase extraction . This method ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Prolin-Betain unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu N,N-Dimethyl-L-Prolin oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder zu L-Prolin umwandeln.

Substitution: Die Methylgruppen können unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base können Substitutionsreaktionen ermöglichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N,N-Dimethyl-L-Prolin, L-Prolin und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien .

Vergleich Mit ähnlichen Verbindungen

L-Prolin-Betain wird oft mit anderen Betainen wie Glycin-Betain und Trimethylglycin verglichen:

Glycin-Betain: Beide Verbindungen wirken als Osmoprotektanten, aber L-Prolin-Betain ist in bestimmten Bakterienstämmen effektiver.

Trimethylglycin: Ähnlich in der Struktur, aber L-Prolin-Betain besitzt aufgrund des Vorhandenseins des Prolinrings einzigartige Eigenschaften.

Liste ähnlicher Verbindungen

- Glycin-Betain

- Trimethylglycin

- N,N-Dimethylglycin

- Betainhydrochlorid

L-Prolin-Betain zeichnet sich durch seine Doppelfunktion als Osmoprotektant und Methylspender aus, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Eigenschaften

IUPAC Name |

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUNUTVVOOHQPW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963744 | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

471-87-4 | |

| Record name | (-)-Stachydrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stachydrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-proline betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-carboxylato-1,1-dimethylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STACHYDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1L688345C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

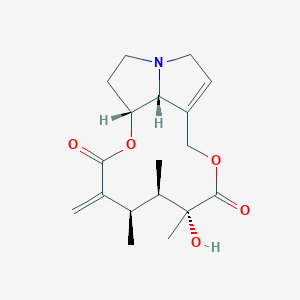

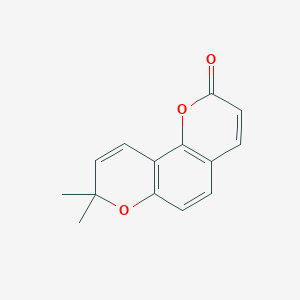

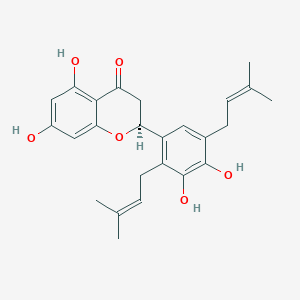

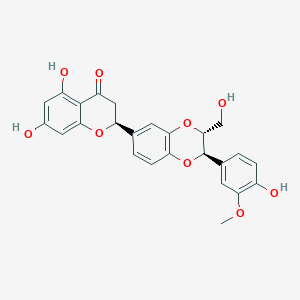

Feasible Synthetic Routes

ANone: Stachydrine has been shown to interact with several molecular targets, including:

- Multiple receptor tyrosine kinases (RTKs): Stachydrine exhibits inhibitory effects on various RTKs, including those involved in the pathogenesis of chronic myeloid leukemia (CML). []

- Transforming growth factor-β1 (TGF-β1) signaling pathway: Stachydrine suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells, likely by attenuating TGF-β receptor I (TβRI) expression and inhibiting downstream Smad2/3 and PI3K/Akt/mTOR signaling. []

- Phospholipase A2 Group IIA (PLA2G2A)/Decorin (DCN) axis: Stachydrine represses breast cancer cell proliferation and enhances apoptosis, seemingly through upregulating the PLA2G2A/DCN axis. []

- CXCR4/ERK and CXCR4/Akt pathways: In astrocytoma cells, stachydrine appears to exert its anti-proliferative, pro-apoptotic, and anti-migratory effects by inhibiting the CXCR4/ERK and CXCR4/Akt pathways. []

- Histone deacetylase (HDAC) enzymes: Stachydrine demonstrates anti-tumor activity in gastric cancer models, possibly through the inhibition of HDAC activity, leading to increased histone acetylation and altered gene expression. []

- NADPH oxidase 2 (NOX2): Stachydrine mitigates pressure overload-induced cardiac hypertrophy, likely by inhibiting NOX2 activity, reducing reactive oxygen species (ROS) production, and suppressing excessive autophagy. []

ANone: The downstream effects of stachydrine are diverse and depend on the specific target and cellular context. Some observed effects include:

- Inhibition of cell proliferation: Stachydrine inhibits the proliferation of various cancer cells, including CML [], hepatocellular carcinoma [], breast cancer [], and astrocytoma cells. []

- Induction of apoptosis: Stachydrine promotes apoptosis in several cancer cell types, including CML [], breast cancer [], and astrocytoma cells. []

- Inhibition of cell migration and invasion: Stachydrine suppresses TGF-β1-induced EMT and the associated migration and invasion of hepatocellular carcinoma cells. [] It also inhibits the migration and invasiveness of astrocytoma cells. []

- Suppression of inflammation: Stachydrine exhibits anti-inflammatory effects in various models, potentially by reducing the levels of inflammatory cytokines such as IL-1β and TNF-α. [, ]

- Protection against oxidative stress: Stachydrine appears to protect against oxidative stress by increasing the activity of antioxidant enzymes like SOD and reducing MDA levels. [, ]

- Modulation of calcium handling: Stachydrine has been reported to increase calcium uptake capacity in the sarcoplasmic reticulum of myocardial cells. [, ]

ANone: The molecular formula of stachydrine is C7H13NO2, and its molecular weight is 143.18 g/mol.

ANone: While specific spectroscopic data is not provided in the abstracts, the use of techniques like nuclear magnetic resonance (NMR) [] and mass spectrometry (MS) [, ] for identification and characterization suggests the availability of such data in the full research articles.

ANone: Yes, one study investigated the factors influencing the stability of stachydrine hydrochloride during storage of Herba Leonuri, finding that light exposure significantly contributes to its degradation. []

ANone: The provided research focuses on the biological activities of stachydrine and does not indicate any catalytic properties or applications.

ANone: The provided research abstracts do not mention the use of computational chemistry or modeling for studying stachydrine.

ANone: While limited information is available on specific formulations, one study mentions the determination of stachydrine hydrochloride content in Yimu granules, suggesting its incorporation into solid dosage forms. []

ANone: The provided research abstracts do not discuss SHE regulations related to stachydrine.

ANone: Research on stachydrine's metabolism identified six phase I metabolites (N-demethylation, dehydrogenation, ring-oxidation) and two phase II metabolites (glycine conjugates) in rat urine after oral administration. []

ANone: Yes, one study utilized a sensitive LC-MS/MS method to evaluate the pharmacokinetic profile of stachydrine in rats. []

ANone: Various in vitro models, including cell lines derived from:

- Chronic myeloid leukemia (CML) []

- Hepatocellular carcinoma []

- Breast cancer []

- Astrocytoma []

- Human umbilical vein endothelial cells (HUVECs) []

- Rat neonatal cardiomyocytes [, ]

ANone: Several in vivo models have been employed, including:

- Rat models of traumatic brain injury (TBI) []

- Rat models of blast phase chronic myeloid leukemia (BP-CML) []

- Rat models of gastric cancer []

- Rat models of unilateral ureteral obstruction (UUO) [, ]

- Rat models of pressure overload-induced cardiac hypertrophy (TAC) []

- Rat models of cerebral ischemia-reperfusion injury []

- Rat models of myocardial ischemia-reperfusion injury []

ANone: The provided abstracts do not mention any clinical trials involving stachydrine.

ANone: The abstracts provided do not contain information about resistance or cross-resistance mechanisms related to stachydrine.

ANone: One study investigated the potential toxicity of stachydrine and Galeopsis ladanum L. seeds in a rat model of coturnism (a myoglobinuric syndrome) and found no evidence of myotoxicity, suggesting that these agents might not be responsible for the condition. []

ANone: The provided research does not delve into specific drug delivery or targeting strategies for stachydrine.

ANone: Several analytical techniques have been employed for the quantification of stachydrine, including:

- High-performance thin-layer chromatography (HPTLC): Used for quantifying stachydrine in Leonurus cardiaca, Leonurus japonicus, and Leonotis leonurus. []

- High-performance liquid chromatography (HPLC): Utilized for determining stachydrine content in Herba Leonuri, Chanfu An oral solution, and Herba Leonuri Granules. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): Employed for analyzing stachydrine and its metabolites in rat urine. []

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Used for determining stachydrine in rat plasma, Yimu granules, and Funing pills. [, , ]

- TLC scanning: Used for quantifying stachydrine in Kanggongyan granules and Leonurus japonicus from different regions. [, ]

ANone: The provided research does not offer information on the environmental impact or degradation pathways of stachydrine.

ANone: The research primarily focuses on stachydrine's biological effects and does not provide detailed information about its dissolution or solubility profiles.

ANone: Several studies mention the validation of analytical methods for stachydrine quantification, ensuring accuracy, precision, and specificity. [, , ]

ANone: The use of validated analytical methods for determining stachydrine content in herbal preparations and pharmaceutical formulations emphasizes its importance for quality control. [, , ]

ANone: The provided research does not discuss the immunogenicity or potential immunological responses associated with stachydrine.

ANone: The research abstracts do not mention any specific information regarding stachydrine's interactions with drug transporters.

ANone: While the research does not directly compare stachydrine with alternatives or substitutes, the identification of its homolog, homostachydrine, in Citrus plants [] opens avenues for exploring structurally similar compounds with potentially comparable or distinct biological activities.

ANone: The provided research does not address the aspects of recycling or waste management related to stachydrine.

ANone: The research highlights the use of various techniques like HPTLC, HPLC, LC-MS, and cell culture models, showcasing the available infrastructure and resources for studying stachydrine. [, , , ]

ANone: Research on stachydrine dates back to at least the mid-20th century, with early studies focusing on its biogenesis in alfalfa. [, ] Over time, research interest expanded to investigate its diverse biological activities and therapeutic potential in various disease models.

ANone: The research on stachydrine exemplifies cross-disciplinary collaboration, involving expertise from various fields, including:

- Medicinal chemistry: Isolation, characterization, and synthesis of stachydrine and its analogs. []

- Pharmacology: Investigating the mechanism of action, efficacy, and safety of stachydrine in various disease models. [, , , , , , , , , , , , ]

- Analytical chemistry: Developing and validating analytical methods for quantifying stachydrine in different matrices. [, , , , , , , , ]

- Pharmacognosy: Studying the occurrence, distribution, and extraction of stachydrine from natural sources. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)